Cas no 2229537-70-4 (3-(chloromethyl)-4-nitro-1H-pyrazole)

3-(chloromethyl)-4-nitro-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 3-(chloromethyl)-4-nitro-1H-pyrazole
- 2229537-70-4
- SCHEMBL2549735
- EN300-1975236
-
- インチ: 1S/C4H4ClN3O2/c5-1-3-4(8(9)10)2-6-7-3/h2H,1H2,(H,6,7)
- InChIKey: DUEBOWIVIZZQDD-UHFFFAOYSA-N
- SMILES: ClCC1=C(C=NN1)[N+](=O)[O-]
計算された属性
- 精确分子量: 160.9992041g/mol
- 同位素质量: 160.9992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 137
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 74.5Ų
3-(chloromethyl)-4-nitro-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1975236-5.0g |
3-(chloromethyl)-4-nitro-1H-pyrazole |
2229537-70-4 | 5g |
$3189.0 | 2023-06-03 | ||
Enamine | EN300-1975236-0.5g |
3-(chloromethyl)-4-nitro-1H-pyrazole |
2229537-70-4 | 0.5g |
$548.0 | 2023-09-16 | ||
Enamine | EN300-1975236-1.0g |
3-(chloromethyl)-4-nitro-1H-pyrazole |
2229537-70-4 | 1g |
$1100.0 | 2023-06-03 | ||
Enamine | EN300-1975236-2.5g |
3-(chloromethyl)-4-nitro-1H-pyrazole |
2229537-70-4 | 2.5g |
$1118.0 | 2023-09-16 | ||
Enamine | EN300-1975236-10g |
3-(chloromethyl)-4-nitro-1H-pyrazole |
2229537-70-4 | 10g |
$2454.0 | 2023-09-16 | ||
Enamine | EN300-1975236-0.05g |
3-(chloromethyl)-4-nitro-1H-pyrazole |
2229537-70-4 | 0.05g |
$480.0 | 2023-09-16 | ||
Enamine | EN300-1975236-0.1g |
3-(chloromethyl)-4-nitro-1H-pyrazole |
2229537-70-4 | 0.1g |
$502.0 | 2023-09-16 | ||
Enamine | EN300-1975236-0.25g |
3-(chloromethyl)-4-nitro-1H-pyrazole |
2229537-70-4 | 0.25g |
$525.0 | 2023-09-16 | ||
Enamine | EN300-1975236-10.0g |
3-(chloromethyl)-4-nitro-1H-pyrazole |
2229537-70-4 | 10g |
$4729.0 | 2023-06-03 | ||
Enamine | EN300-1975236-5g |
3-(chloromethyl)-4-nitro-1H-pyrazole |
2229537-70-4 | 5g |
$1654.0 | 2023-09-16 |
3-(chloromethyl)-4-nitro-1H-pyrazole 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
3-(chloromethyl)-4-nitro-1H-pyrazoleに関する追加情報
Recent Advances in the Study of 3-(Chloromethyl)-4-nitro-1H-pyrazole (CAS: 2229537-70-4)
3-(Chloromethyl)-4-nitro-1H-pyrazole (CAS: 2229537-70-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile reactivity and potential applications in drug discovery. Recent studies have explored its utility as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic routes, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of 3-(chloromethyl)-4-nitro-1H-pyrazole is its role in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound serves as a critical building block for the development of selective JAK2 inhibitors, which are promising candidates for the treatment of myeloproliferative neoplasms. The researchers utilized a multi-step synthetic approach, wherein 3-(chloromethyl)-4-nitro-1H-pyrazole was functionalized to introduce various pharmacophores, resulting in compounds with nanomolar inhibitory activity against JAK2.
In addition to its applications in kinase inhibitor development, recent research has also explored the antimicrobial properties of derivatives of 3-(chloromethyl)-4-nitro-1H-pyrazole. A study published in Bioorganic & Medicinal Chemistry Letters in 2024 reported the synthesis of a series of pyrazole-based compounds, including those derived from 3-(chloromethyl)-4-nitro-1H-pyrazole, which exhibited potent activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The study attributed the observed antimicrobial effects to the compound's ability to disrupt bacterial cell wall synthesis, as confirmed through mechanistic studies.
From a synthetic chemistry perspective, recent efforts have focused on optimizing the production of 3-(chloromethyl)-4-nitro-1H-pyrazole to improve yield and scalability. A 2023 publication in Organic Process Research & Development detailed a novel, one-pot synthesis method that significantly reduces the number of purification steps while maintaining high purity (>98%). This advancement is particularly relevant for industrial-scale applications, where efficiency and cost-effectiveness are critical considerations.
Despite these promising developments, challenges remain in the broader application of 3-(chloromethyl)-4-nitro-1H-pyrazole. For instance, its stability under physiological conditions and potential toxicity profiles require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation strategies. A recent preprint (2024) on ChemRxiv proposed the use of prodrug approaches to enhance the bioavailability and reduce the off-target effects of pyrazole-based therapeutics derived from this compound.
In conclusion, 3-(chloromethyl)-4-nitro-1H-pyrazole (CAS: 2229537-70-4) continues to be a compound of significant interest in chemical biology and medicinal chemistry. Its versatility as a synthetic intermediate and its potential biological activities make it a valuable tool for drug discovery. Future research directions may include exploring its applications in other therapeutic areas, such as anti-inflammatory or anticancer agents, as well as further optimizing its synthetic accessibility for large-scale production.
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